1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H27ClN4O3 and its molecular weight is 466.97. The purity is usually 95%.
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Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound can be broken down into several key functional groups:
- A pyrrolidinone core.
- A benzo[d]imidazole moiety.
- A piperidine ring.
The synthesis typically involves multiple steps, starting from common organic precursors. The formation of the piperidine intermediate is crucial, often achieved through cyclization reactions. The introduction of the methoxyphenyl group is accomplished via electrophilic aromatic substitution, followed by the formation of the oxalamide moiety through reactions with oxalyl chloride .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7, with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated that the compound effectively suppressed tumor growth in animal models .
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity via PI3K pathway inhibition |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (μg/mL) | Notes |
---|---|---|
E. coli | 6.25 | Effective against gram-negative bacteria |
S. aureus | 0.015 | High potency observed |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it showed significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and benzimidazole moieties have been shown to enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the piperidine ring can significantly affect binding affinity and biological activity.
- The presence of halogen atoms (e.g., chlorine) on the phenyl ring appears to enhance anticancer activity by increasing lipophilicity and improving membrane permeability.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy: A study involving a derivative similar to our compound showed a marked reduction in tumor size in patients with advanced breast cancer after treatment with a related benzimidazole derivative.
- Antimicrobial Resistance: Research has indicated that compounds targeting bacterial biofilms can prevent resistance development, suggesting that our compound may offer similar benefits given its structural characteristics.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-33-22-10-9-18(26)14-21(22)29-15-17(13-23(29)31)25-27-19-7-3-4-8-20(19)30(25)16-24(32)28-11-5-2-6-12-28/h3-4,7-10,14,17H,2,5-6,11-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPEVCXBBGNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.